molecular formula C13H12BrN3O2S B2626781 N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905665-64-7

N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2626781
CAS No.: 905665-64-7
M. Wt: 354.22
InChI Key: AGKYHRVUYVESJU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : This compound has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It is part of a class of compounds that show potent inhibitory activities against both human TS and DHFR, indicating potential utility in cancer therapy (Gangjee et al., 2008).

  • Crystal Structure Analysis : Research has been conducted on the crystal structures of related compounds, revealing insights into their molecular conformations. These studies are essential for understanding the compound's interaction with biological targets (Subasri et al., 2016).

  • Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some of these derivatives have shown potent anticancer activity, comparable to established chemotherapy drugs, across various cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antimicrobial and Antituberculosis Activity : Certain derivatives of this compound have been synthesized and shown to possess significant antibacterial, antifungal, and antituberculosis activities. This indicates their potential utility in treating infectious diseases (Soni & Patel, 2017).

  • Molecular Docking and Drug Likeness Analysis : The compound has been subject to quantum chemical analysis, including molecular docking, to explore its potential as an anti-COVID-19 molecule. Such studies help in understanding the compound’s interaction with viral proteins and its drug likeness properties (Mary et al., 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-8-6-12(17-13(19)15-8)20-7-11(18)16-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYHRVUYVESJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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